2,4-Dibromo-1,3,5-trifluorobenzene
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Overview
Description
2,4-Dibromo-1,3,5-trifluorobenzene is a chemical compound with the molecular formula C6HBr2F3 . It is a solid or semi-solid or liquid substance .
Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-1,3,5-trifluorobenzene consists of a benzene ring with two bromine atoms and three fluorine atoms attached. The InChI code for this compound is 1S/C6HBr2F3/c7-4-2(9)1-3(10)5(8)6(4)11/h1H .Physical And Chemical Properties Analysis
2,4-Dibromo-1,3,5-trifluorobenzene has a molecular weight of 289.88 . It is stored in a sealed, dry environment at 2-8°C . The compound is a solid or semi-solid or liquid substance .Scientific Research Applications
Synthesis of Complex Organic Molecules
2,4-Dibromo-1,3,5-trifluorobenzene serves as a valuable precursor in the synthesis of various organic compounds. It is a key intermediate in the preparation of derivatives through processes such as bromination, metalation, and halogen/metal exchange reactions. These derivatives are instrumental in further organic transformations, including the formation of benzynes, which are crucial in the synthesis of complex aromatic compounds. This capability underscores the compound's role in enhancing the versatility and efficiency of synthetic routes in organic chemistry (Diemer, Leroux, & Colobert, 2011).
Materials Science and Polymer Chemistry
In the field of materials science, 2,4-Dibromo-1,3,5-trifluorobenzene is utilized in the synthesis of advanced materials, such as hyperbranched poly(arylene ether)s. These materials exhibit excellent thermal stability and higher glass transition temperatures compared to their linear analogs, making them of interest for high-performance applications. The development of such polymers, facilitated by the unique reactivity of this trifluorobenzene derivative, demonstrates its importance in creating new materials with desirable properties (Banerjee, Komber, Häussler, & Voit, 2009).
Advanced Synthesis Techniques
The compound's role extends into the exploration of advanced synthesis techniques, including continuous-flow systems and microreactor technology. These methods offer improved efficiency, selectivity, and safety in chemical synthesis. For instance, the synthesis of related trifluorobromobenzene compounds in microreactors demonstrates the potential for rapid and high-yield production of intermediates, which is beneficial for scaling up industrial processes while minimizing hazardous reagent use and environmental impact (Deng, Shen, Ding, & Zhang, 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261 and P305+P351+P338, advising to avoid breathing dust, fumes, gas, mist, vapors, or spray, and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
The primary targets of 2,4-Dibromo-1,3,5-trifluorobenzene are currently unknown. This compound is a derivative of benzene, which is a common structure in many pharmaceuticals and industrial chemicals . .
Mode of Action
As a halogenated aromatic compound, it may interact with biological targets through pi stacking, halogen bonding, or other non-covalent interactions .
Pharmacokinetics
Its physicochemical properties suggest that it may have low gastrointestinal absorption and low permeability across the blood-brain barrier .
Result of Action
Given its structural similarity to other halogenated aromatic compounds, it may have potential effects on cellular signaling or metabolic pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dibromo-1,3,5-trifluorobenzene. For instance, its stability may be affected by temperature, pH, and light exposure . Additionally, its efficacy may be influenced by the presence of other chemicals or biological molecules in its environment.
properties
IUPAC Name |
2,4-dibromo-1,3,5-trifluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F3/c7-4-2(9)1-3(10)5(8)6(4)11/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNQFVCUPVBCOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)F)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.87 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-1,3,5-trifluorobenzene |
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